N,N-dimethyl-6-(trimethylsilyl)pyridin-2-amine
Description
Properties
IUPAC Name |
N,N-dimethyl-6-trimethylsilylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2Si/c1-12(2)9-7-6-8-10(11-9)13(3,4)5/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXVHGVWBZHWQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC=C1)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation and Silylation
Pyridine is first oxidized to pyridine N-oxide using meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0°C to room temperature, achieving >90% conversion. The N-oxide intermediate undergoes silylation at the 6-position with trimethylsilyl chloride (TMSCl, 2 equiv) in acetonitrile under reflux (82°C) for 10 hours, mediated by triethylamine (TEA) as a base. This step yields 6-(trimethylsilyl)pyridine N-oxide in 70% isolated yield.
Reduction and Amination
The N-oxide group is reduced using ammonium chloride in ethanol at 60°C for 4 hours, regenerating the pyridine ring with 95% efficiency. The resulting 6-(trimethylsilyl)pyridine is then subjected to a Reissert–Henze-type reaction with dimethylamine hydrochloride (3 equiv) and phenyl chloroformate in tetrahydrofuran (THF) at -20°C to room temperature. This introduces the dimethylamino group at the 2-position, yielding the target compound in 55–60% yield.
Table 1: Key Parameters for Ortho-Silylation Method
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Oxidation | mCPBA, DCM, 0°C to rt, 12 h | >90 |
| Silylation | TMSCl, TEA, MeCN, reflux, 10 h | 70 |
| Reduction | NH₄Cl, EtOH, 60°C, 4 h | 95 |
| Amination | (CH₃)₂NH·HCl, PhOCOCl, THF, -20°C to rt, 8 h | 55–60 |
Reissert–Henze-Type Amination of Silylated Pyridines
| Parameter | Conditions | Yield (%) |
|---|---|---|
| N-Oxide formation | mCPBA, DCM, 0°C, 6 h | 98 |
| Amination | (CH₃)₂NH, TCCA, DCE, 40°C, 24 h | 78 |
| N-Oxide reduction | Zn, AcOH, 50°C, 2 h | 85 |
Catalytic Silylation of 2-Dimethylaminopyridine Derivatives
This transition-metal-free method employs potassium bis(trimethylsilyl)amide (KHMDS) to catalyze direct silylation at the 6-position of pre-functionalized 2-dimethylaminopyridine.
Substrate Preparation
2-Dimethylaminopyridine is synthesized via exhaustive methylation of 2-aminopyridine using methyl iodide and potassium carbonate in DMF at 80°C for 12 hours (92% yield).
Silylation
A mixture of 2-dimethylaminopyridine (1 equiv), bis(trimethylsilyl)acetylene (1.2 equiv), and KHMDS (3 mol%) in anhydrous acetonitrile reacts at room temperature for 6 hours. Chromatographic purification affords the target compound in 68% yield with >99% regioselectivity.
Table 3: Catalytic Silylation Optimization Data
| Variable | Optimal Value | Yield Impact |
|---|---|---|
| Catalyst loading | 3 mol% KHMDS | 68% (vs. 45% at 1 mol%) |
| Reaction time | 6 hours | Peak yield at 6 h |
| Silicon source | Bis(trimethylsilyl)acetylene | Essential for selectivity |
Comparative Analysis of Synthetic Methods
Table 4: Method Comparison
| Method | Total Yield (%) | Step Count | Scalability | Functional Group Tolerance |
|---|---|---|---|---|
| Ortho-Silylation | 35–40 | 4 | Pilot scale | Sensitive to strong bases |
| Reissert–Henze | 50–55 | 3 | Industrial | Tolerates electron-withdrawing groups |
| Catalytic Silylation | 68 | 2 | Lab scale | Requires anhydrous conditions |
Chemical Reactions Analysis
Reactivity of Functional Groups
2.1. Trimethylsilyl (TMS) Group Reactivity
The TMS group is hydrolytically labile and serves as a traceless activating group:
- Acidic Hydrolysis : Under acidic conditions (e.g., HCl/MeOH), the TMS group is cleaved to yield N,N-dimethylpyridin-2-amine (desilylation) .
- Base-Promoted Reactions : In the presence of NaOH or K₂CO₃, the TMS group may participate in elimination or substitution reactions. For example, silyl-protected amines react with electrophiles (e.g., aldehydes) to form imines after deprotection .
2.2. Dimethylamino Group Reactivity
The electron-donating dimethylamino group activates the pyridine ring toward electrophilic substitution:
2.3. Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable functionalization at the TMS site:
- Buchwald-Hartwig Amination : Replacement of the TMS group with aryl/alkyl amines under Pd catalysis (e.g., Pd(OAc)₂, XPhos) .
- Suzuki-Miyaura Coupling : Transmetallation of the TMS group with boronic acids, though this requires prior conversion to a halide or triflate .
Stability and Functional Group Compatibility
Scientific Research Applications
Organic Synthesis
N,N-Dimethyl-6-(trimethylsilyl)pyridin-2-amine serves as an important intermediate in the synthesis of complex organic molecules. Its trimethylsilyl group enhances its reactivity, making it suitable for various coupling reactions.
Table 1: Synthetic Applications
Medicinal Chemistry
The compound has shown potential in drug development, particularly as a pharmacophore for various bioactive molecules. Its structural modifications can lead to compounds with significant biological activity.
Case Study: Antitumor Activity
A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against certain cancer cell lines. The modifications to the pyridine ring were found to enhance the compound's ability to inhibit tumor growth.
Material Science
In material science, this compound is explored for its role in developing functional materials, including polymers and coatings that require specific chemical properties.
Table 2: Material Applications
Analytical Chemistry
This compound is also employed as a derivatizing agent in gas chromatography (GC) and mass spectrometry (MS). Its ability to form stable derivatives improves the detection and quantification of various analytes.
Table 3: Analytical Applications
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-(trimethylsilyl)pyridin-2-amine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of transformations. The dimethylamino group can interact with molecular targets, influencing the compound’s overall reactivity and selectivity.
Comparison with Similar Compounds
Substituent Variations on the Pyridine Ring
(a) 5-Chloro-3-[(trimethylsilyl)ethynyl]pyridin-2-amine (CAS: Not provided)
- Structure : Features a TMS-ethynyl group at position 3 and a chlorine substituent at position 3.
- Key Data: 1H NMR: δ 0.27 ppm (TMS protons) . Applications: Used in Sonogashira coupling reactions due to the ethynyl group. The chlorine atom enables further functionalization via nucleophilic substitution .
- Comparison : The ethynyl linker introduces conjugation, altering electronic properties compared to the direct TMS substitution in the target compound.
(b) 3-Nitro-6-[(trimethylsilyl)ethynyl]pyridin-2-amine (CAS: Not provided)
- Structure : Contains a nitro group (electron-withdrawing) at position 3 and a TMS-ethynyl group at position 5.
- Key Data :
- Comparison: The nitro group significantly reduces electron density on the pyridine ring, contrasting with the electron-donating dimethylamino group in the target compound.
Analogous Silylated Pyridines
(a) N,N-Dimethyl-6-(tributylstannyl)pyridin-2-amine
- Structure : Replaces TMS with a tributylstannyl group.
- Key Data :
- Comparison : The stannyl group enables Stille cross-coupling reactions, whereas the TMS group in the target compound is more sterically bulky and less reactive in metal-catalyzed couplings .
(b) 4-Chloro-5-nitro-3-((trimethylsilyl)ethynyl)pyridin-2-amine
- Structure : Combines chloro, nitro, and TMS-ethynyl substituents.
- Synthesis : Requires pH > 9 during preparation to stabilize intermediates .
- Comparison : The chloro and nitro groups make this compound highly reactive toward nucleophilic aromatic substitution, unlike the target compound’s stability under basic conditions .
(a) N,N-Dimethyl-6-(4-(quinoxalin-6-yl)-1H-pyrazol-3-yl)pyridin-2-amine
- Structure: Contains a quinoxaline-pyrazole moiety at position 6.
- Applications : Acts as a TGF-β receptor kinase inhibitor (IC₅₀ < 100 nM) .
- Comparison : The heteroaromatic substituent enhances binding to biological targets, whereas the TMS group in the target compound is primarily used for synthetic utility .
(b) 6-(3-Aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine
- Structure: Features a trifluoromethyl (CF₃) group at position 4 and an aminophenyl group at position 6.
- Applications : Explored in medicinal chemistry for its enhanced metabolic stability due to the CF₃ group .
- Comparison : The CF₃ group is strongly electron-withdrawing, opposing the electron-donating effects of the TMS group in the target compound .
Boron-Containing Analog
N,N-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Biological Activity
N,N-dimethyl-6-(trimethylsilyl)pyridin-2-amine is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a dimethylamino group and a trimethylsilyl group. The presence of these functional groups enhances its reactivity and stability, making it suitable for various chemical transformations.
The biological activity of this compound is largely attributed to its ability to act as both a nucleophile and an electrophile in chemical reactions. The trimethylsilyl group increases the compound's stability, while the dimethylamino group can interact with biological targets, influencing its reactivity and selectivity.
1. Coordination Chemistry
This compound has been investigated for its potential as a ligand in coordination chemistry. Its ability to form complexes with metal ions can facilitate various biochemical processes.
2. Drug Development
The compound has shown promise in drug development due to its capacity to modify biological activity. It has been explored for potential therapeutic applications, particularly in targeting specific diseases through its interactions with biological molecules.
Research Findings
Several studies have investigated the biological activities associated with this compound:
Case Studies
- Anticancer Activity : Research has indicated that related pyridine derivatives exhibit potent anticancer activities. For instance, compounds derived from pyridine structures have been shown to inhibit tumor growth in vitro and in vivo models, suggesting that this compound could have similar effects through structural analogs .
- Pharmacokinetic Properties : A study on aminothiazole derivatives highlighted that modifications similar to those found in this compound can lead to improved pharmacokinetic profiles, including enhanced oral bioavailability and brain exposure . This suggests that the compound may possess favorable characteristics for drug formulation.
Q & A
Q. What are the key synthetic routes for N,N-dimethyl-6-(trimethylsilyl)pyridin-2-amine?
- Methodological Answer : The synthesis typically begins with pyridine derivatives. For example, pyridine undergoes nucleophilic substitution at the 2-position using sodium amide (NaNH₂) to yield pyridin-2-amine . Subsequent alkylation with methyl halides (e.g., CH₃I) in the presence of a base introduces the N,N-dimethyl groups. The trimethylsilyl group is introduced at the 6-position via silylation reagents like trimethylsilyl chloride (TMSCl) under inert conditions. Key Considerations :
- Purification steps (e.g., column chromatography) are critical due to steric hindrance from the bulky trimethylsilyl group.
- Reaction conditions (temperature, solvent polarity) influence regioselectivity and yield .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. The trimethylsilyl group shows a distinct singlet at ~0.3 ppm in ¹H NMR .
- X-ray Crystallography : SHELXL (via the SHELX suite) is widely used for structure refinement. For example, bis-silylated pyridine derivatives (e.g., bis-2(N,N'-bis-(trimethylsilyl)pyridine-2-amine-6-amido)) have been resolved using this software .
- IR Spectroscopy : Stretching frequencies for Si-C (~1250 cm⁻¹) and aromatic C-N (1600–1500 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How can discrepancies between computational predictions and experimental data (e.g., bond angles, electronic properties) be resolved?
- Methodological Answer :
- Hybrid DFT/X-ray Analysis : Compare computed (e.g., Gaussian, B3LYP/6-31G*) and experimental bond lengths/angles. Discrepancies >0.02 Å may indicate crystal packing effects or incomplete basis sets .
- Multinuclear Magnetic Resonance : ²⁹Si NMR can validate silyl group geometry, while ¹H-¹⁵N HMBC identifies hydrogen bonding interactions influencing structural deviations .
- Case Study : A 2023 study resolved conflicting data for a silylated pyridine ligand by cross-referencing X-ray results (SHELX-refined) with DFT-optimized geometries .
Q. What strategies optimize the compound’s performance as a ligand in transition-metal catalysis?
- Methodological Answer :
- Steric and Electronic Tuning : The trimethylsilyl group enhances steric bulk, stabilizing low-coordinate metal centers. N,N-dimethyl groups donate electron density, improving ligand-to-metal charge transfer .
- Catalytic Testing : For example, in Rh-catalyzed asymmetric hydrosilylation, ligand-to-metal ratios (1:1 to 1:2) and solvent polarity (toluene vs. THF) significantly impact enantiomeric excess (ee) .
- Table : Ligand Efficiency in Catalysis
| Application | Metal Center | ee (%) | Conditions | Reference |
|---|---|---|---|---|
| Asymmetric Hydrosilylation | Rh(I) | 92–97 | Toluene, 25°C | |
| C–H Activation | Pd(II) | 85 | DMF, 80°C |
Q. How do steric effects from the trimethylsilyl group influence supramolecular assembly?
- Methodological Answer :
- Crystal Packing Analysis : The bulky TMS group disrupts π-π stacking, favoring non-classical C–H···π or Si–O interactions. SHELXL-generated Hirshfeld surfaces quantify these interactions .
- Thermogravimetric Analysis (TGA) : The TMS group increases thermal stability (decomposition >250°C) compared to non-silylated analogs .
- Case Study : A 2022 study showed that replacing TMS with smaller substituents (e.g., Me) reduced melting points by 30–50°C due to weaker intermolecular forces .
Contradiction Analysis
Q. How to address conflicting reports on the compound’s reactivity in nucleophilic substitution?
- Methodological Answer :
- Kinetic vs. Thermodynamic Control : Steric hindrance from TMS may slow substitution at the 6-position, favoring alternative sites under kinetic conditions (e.g., low temperature). High-resolution mass spectrometry (HRMS) identifies intermediates .
- Isotopic Labeling : Use ¹⁵N-labeled pyridine derivatives to track substitution pathways via 2D NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
